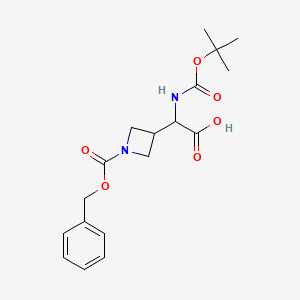
2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic compound that features both azetidine and amino acid functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxycarbonyl Group: This step involves the protection of the azetidine nitrogen using benzyloxycarbonyl chloride under basic conditions.
Attachment of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amino group, often using tert-butoxycarbonyl anhydride in the presence of a base.
Formation of Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions may target the azetidine ring or the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
- 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-aminoacetic acid
- 2-(1-((tert-Butoxycarbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
Uniqueness
The unique combination of the benzyloxycarbonyl and tert-butoxycarbonyl groups in 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-2-((tert-butoxycarbonyl)amino)acetic acid provides distinct chemical properties, such as enhanced stability and specific reactivity, which may not be present in similar compounds.
属性
分子式 |
C18H24N2O6 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylmethoxycarbonylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14(15(21)22)13-9-20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) |
InChI 键 |
UETTUZDHPHDYCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















